molecular formula C11H23O3P B12655435 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 122833-43-6

2-Octyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B12655435
CAS No.: 122833-43-6
M. Wt: 234.27 g/mol
InChI Key: YRYCHDSDGKXUKV-UHFFFAOYSA-N
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Description

2-Octyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound. It belongs to the class of 1,3,2-dioxaphosphorinane oxides, which are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a phosphorus atom bonded to an oxygen atom within a six-membered ring, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of octanol with a suitable phosphorus-containing reagent. One common method is the reaction of octanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired dioxaphosphorinane oxide. The reaction conditions generally include:

    Solvent: Dry toluene or diethyl ether

    Temperature: Reflux conditions

    Reagents: Phosphorus oxychloride, triethylamine, octanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Octyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide to its corresponding phosphine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus-bound oxygen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Phosphine derivatives.

    Substitution: Substituted dioxaphosphorinane derivatives.

Scientific Research Applications

2-Octyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antitumor agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized as a flame retardant and in the production of specialty polymers.

Mechanism of Action

The mechanism of action of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The pathways involved include:

    Covalent modification: Formation of stable phosphorus-oxygen or phosphorus-nitrogen bonds.

    Enzyme inhibition: Inhibition of enzymes through covalent modification of active site residues.

Comparison with Similar Compounds

2-Octyl-1,3,2-dioxaphosphorinane 2-oxide can be compared with other similar compounds such as:

  • 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
  • 2-Polyfluoroalkoxy-1,3,2-dioxaphosphorinane oxides

Uniqueness

The uniqueness of this compound lies in its octyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications. Compared to other dioxaphosphorinane oxides, the octyl group enhances its potential as a flame retardant and its interactions with biological systems.

Properties

CAS No.

122833-43-6

Molecular Formula

C11H23O3P

Molecular Weight

234.27 g/mol

IUPAC Name

2-octyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-11-15(12)13-9-8-10-14-15/h2-11H2,1H3

InChI Key

YRYCHDSDGKXUKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP1(=O)OCCCO1

Origin of Product

United States

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